7-Bromo-4,4-dimethylthiochroman
Overview
Description
7-Bromo-4,4-dimethylthiochroman is a heterocyclic compound that has garnered significant attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a thiochroman ring system substituted with a bromine atom at the 7th position and two methyl groups at the 4th position. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,4-dimethylthiochroman can be achieved through several methods. One of the most notable methods involves the reaction of 4-bromobenzenethiol with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, followed by self-cyclization . Another method involves the condensation of 4-bromobenzenethiol with 1-bromo-3-methylbut-2-ene, leading to the formation of this compound after cyclization .
Industrial Production Methods
In an industrial setting, a one-pot synthesis method has been developed, starting from bromobenzene and involving chlorosulfonation, reduction, etherization, and cyclization . This method is advantageous due to its low consumption of reagents and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,4-dimethylthiochroman undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
7-Bromo-4,4-dimethylthiochroman has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Bromo-4,4-dimethylthiochroman involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the thiochroman ring system play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4,4-dimethylthiochroman: Similar structure but with the bromine atom at the 6th position.
4,4-Dimethylthiochroman: Lacks the bromine atom.
7-Chloro-4,4-dimethylthiochroman: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
7-Bromo-4,4-dimethylthiochroman is unique due to the presence of the bromine atom at the 7th position, which significantly influences its chemical reactivity and biological activity. This substitution pattern makes it a valuable intermediate in the synthesis of specific pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydrothiochromene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGMPYOLTZZQBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=C1C=CC(=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.